![molecular formula C13H21N B1455837 Ethyl[1-(4-methylphenyl)butan-2-yl]amine CAS No. 1182429-82-8](/img/structure/B1455837.png)
Ethyl[1-(4-methylphenyl)butan-2-yl]amine
Overview
Description
Ethyl[1-(4-methylphenyl)butan-2-yl]amine, or 4-methylbenzylamine, is an organic compound commonly used in laboratory experiments and scientific research. It is a colorless liquid with a strong odor, and is soluble in water and organic solvents. 4-methylbenzylamine is a versatile compound that can be used in a variety of experiments and research applications.
Scientific Research Applications
Forensic Toxicology
- Summary of the application : Ethyl[1-(4-methylphenyl)butan-2-yl]amine is a type of synthetic cathinone, a group of drugs that have been a continuous and evolving problem for more than a decade . Every year, dozens of new, previously unknown drugs appear on the illegal market, posing a significant threat to the health and lives of their users .
- Methods of application or experimental procedures : Various online databases such as PubMed, Google Scholar, but also databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones . In addition, threads on various forums created by users of these drugs were searched for reports on the effects of these new substances .
- Results or outcomes : 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 were identified . Their structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance were described .
Synthetic Cathinones
- Summary of the application : Synthetic cathinones are a new class of psychoactive substances that have emerged on the drug-use market . Each year the European Union (EU) warning system operated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) notifies the appearance of new synthetic cathinone derivatives .
- Methods of application or experimental procedures : The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Results or outcomes : The compounds from both groups, “classic” and “new” cathinones, have a similar chemical structure and, as a consequence, their psychoactive properties are not much different .
Recreational Stimulant
- Summary of the application : Ethyl[1-(4-methylphenyl)butan-2-yl]amine is structurally related to methamphetamine and has been reported as a recreational stimulant . It appeared for public sale in the UK in December 2010 as a “research chemical” or “legal high”, recently branded as Blow .
- Methods of application or experimental procedures : The compound is consumed recreationally for its psychoactive effects .
- Results or outcomes : It has limited popularity as a recreational stimulant .
Antiviral Activity
- Summary of the application : Indole derivatives, which include Ethyl[1-(4-methylphenyl)butan-2-yl]amine, have been reported to possess antiviral activity .
- Methods of application or experimental procedures : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested as antiviral agents .
- Results or outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value .
Norepinephrine-Dopamine Reuptake Inhibitor
- Summary of the application : Methiopropamine (MPA), which is structurally related to methamphetamine and includes Ethyl[1-(4-methylphenyl)butan-2-yl]amine, functions as a norepinephrine-dopamine reuptake inhibitor . It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .
- Methods of application or experimental procedures : The compound is consumed recreationally for its psychoactive effects .
- Results or outcomes : It has limited popularity as a recreational stimulant .
Anti-Influenza Activity
- Summary of the application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which include Ethyl[1-(4-methylphenyl)butan-2-yl]amine, were prepared and reported as antiviral agents .
- Methods of application or experimental procedures : The compounds were tested for their inhibitory activity against influenza A .
- Results or outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value .
properties
IUPAC Name |
N-ethyl-1-(4-methylphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-13(14-5-2)10-12-8-6-11(3)7-9-12/h6-9,13-14H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIBPRPOERTBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl[1-(4-methylphenyl)butan-2-yl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



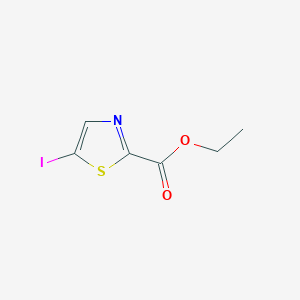
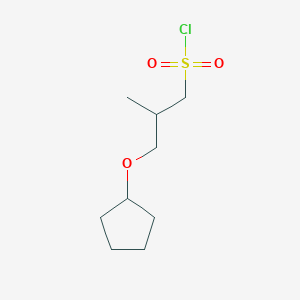
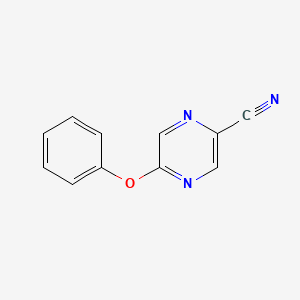
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)
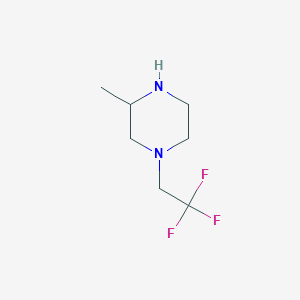


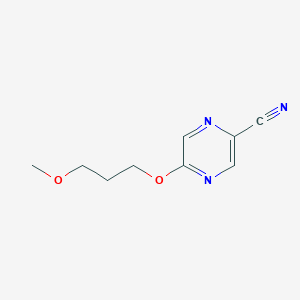


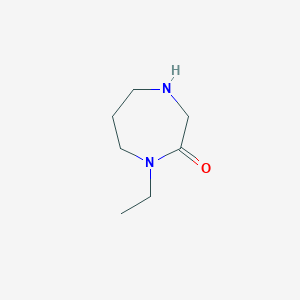

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)
![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)